molecular formula C20H17N3O2 B5103235 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide

3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide

Cat. No. B5103235
M. Wt: 331.4 g/mol
InChI Key: QYQCRMAYGOFHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide, also known as MPDPB, is a chemical compound that belongs to the class of azobenzenes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide acts as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor but with a lower efficacy than the natural ligand dopamine. It has been shown to increase the release of dopamine in certain areas of the brain, such as the nucleus accumbens and prefrontal cortex. This effect is thought to be responsible for its ability to modulate reward and motivation.
Biochemical and Physiological Effects
3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are thought to be due to its modulation of the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This allows for more precise and specific targeting of this receptor in studies. However, one limitation is that 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide is not a natural ligand for the dopamine D3 receptor, and its effects may differ from those of endogenous ligands such as dopamine.

Future Directions

There are several future directions for the use of 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide in scientific research. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as schizophrenia and addiction. Another area of interest is its use as a tool for studying the role of the dopamine D3 receptor in various physiological processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide and its potential limitations in lab experiments.
Conclusion
In conclusion, 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high affinity and selectivity for the dopamine D3 receptor make it a useful tool for studying the function of this receptor. While there are limitations to its use in lab experiments, there are also many potential future directions for its application in various fields of research.

Synthesis Methods

The synthesis of 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide involves the reaction of 4-phenyldiazonium chloride with 3-methoxy-N-phenylbenzamide in the presence of a reducing agent. The reaction yields 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide as a yellow crystalline solid that is soluble in organic solvents. The purity of the compound can be determined by using analytical techniques such as HPLC or NMR spectroscopy.

Scientific Research Applications

3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide has been used in various scientific research studies due to its ability to selectively bind to the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily found in the brain. It is involved in the regulation of various physiological processes such as reward, motivation, and movement. 3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the function of this receptor.

properties

IUPAC Name

3-methoxy-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-19-9-5-6-15(14-19)20(24)21-16-10-12-18(13-11-16)23-22-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQCRMAYGOFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901040141
Record name Benzamide, 3-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

418787-75-4
Record name Benzamide, 3-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901040141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.